

A Comparative Guide to Gallium(III) Halide Complexes with Phosphine and Arsine Ligands

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Compound of Interest

Compound Name: Gallium (II) chloride

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For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of gallium(III) halide complexes featuring phosphine and arsine ligands. The following sections detail structural and spectroscopic data, experimental protocols, and visual representations of synthetic pathways.

Gallium(III) halides are Lewis acids that readily form adducts with a variety of donor ligands, including phosphines and arsines. The nature of the halide and the donor ligand significantly influences the structural and electronic properties of the resulting complexes. This guide summarizes key findings from comparative studies to aid in the rational design and synthesis of new gallium-based compounds for various applications, including catalysis and medicinal chemistry.

Structural Comparison: Bond Parameters

The coordination geometry of gallium in these complexes is typically a distorted tetrahedron. The Ga-P and Ga-As bond lengths, as well as the bond angles around the gallium center, are crucial parameters for understanding the nature of the donor-acceptor interaction. The following table summarizes representative crystallographic data for several gallium(III) halide complexes with phosphine and arsine ligands.

Complex	Ga-E (Å)	Ga-X (Å)	∠E-Ga-X (°)	∠X-Ga-X (°)	Reference
[GaCl ₃ (PPh ₃)]	2.378(1)	2.193(1)-2.203(1)	105.7(1)-108.3(1)	110.5(1)-112.9(1)	[1]
[GaBr ₃ (PPh ₃)]	2.415(2)	2.341(1)-2.351(1)	105.5(1)-107.9(1)	110.1(1)-113.8(1)	[1]
[GaI ₃ (PPh ₃)]	2.477(1)	2.568(1)-2.585(1)	104.9(1)-107.5(1)	110.3(1)-114.2(1)	[1]
[GaCl ₃ (AsPh ₃)]	2.427(1)	2.190(2)-2.198(2)	104.9(1)-107.8(1)	110.4(1)-113.9(1)	[1]
[GaBr ₃ (AsPh ₃)]	2.468(1)	2.338(1)-2.349(1)	104.5(1)-107.5(1)	110.2(1)-114.5(1)	[1]
[GaI ₃ (AsPh ₃)]	2.490(1)	2.509(1)	-	-	[2]
[{μ ₃ -MeC(CH ₂ AsMe ₂) ₃ -κAs:κAs':κAs''}(GaI ₃) ₃]	2.470(2)-2.488(2)	2.511(2)-2.535(2)	-	-	[2]
[GaCl ₃ (AsEt ₃)]	-	3.79, 3.52	-	-	[3]

Note: 'E' represents the pnictogen atom (P or As), and 'X' represents the halogen atom (Cl, Br, or I). Due to the complexity of some structures, not all bond angles are listed.

Generally, Ga-As bond lengths are longer than Ga-P bond lengths for analogous complexes, which is consistent with the larger covalent radius of arsenic compared to phosphorus. The Ga-X bond lengths tend to increase as the halogen changes from Cl to Br to I, reflecting the increasing size of the halide ions.

Spectroscopic Characterization

Multinuclear NMR spectroscopy is a powerful tool for characterizing these complexes in solution. Key nuclei for analysis include ³¹P, ⁷¹Ga, ¹H, and ¹³C.

^{31}P and ^{71}Ga NMR Spectroscopy

The coordination of a phosphine ligand to a gallium(III) halide typically results in a downfield shift of the ^{31}P NMR signal compared to the free phosphine. However, in some cases, especially with gallium chloride, the chemical shift may be similar to that of the uncoordinated phosphine.[4] For instance, the $^{31}\text{P}\{^1\text{H}\}$ NMR spectrum of $[\text{GaCl}_3(\text{PPh}_3)]$ shows a multiplet at δ -5.4 ppm at 273 K, which is close to the chemical shift of free PPh_3 ($\delta\text{P} = -5.0$ ppm).[4]

^{71}Ga NMR spectroscopy provides information about the coordination environment of the gallium atom. The chemical shifts for four-coordinate gallium complexes are typically found in a specific range. For example, the ^{71}Ga NMR resonance for $[\{\mu_3\text{-MeC}(\text{CH}_2\text{AsMe}_2)_3\text{-}\kappa\text{As}:\kappa\text{As}':\kappa\text{As}''\}(\text{GaI}_3)_3]$ is observed at $\delta = -173$, which is characteristic of a GaAsI_3 environment.[2] In contrast, the ^{71}Ga NMR signal for $[\text{GaCl}_3(\text{AsEt}_3)]$ is found at $\delta = 265$.[3] Solid-state $^{69/71}\text{Ga}$ and ^{31}P NMR spectroscopy have also been employed to investigate 1:1 adducts of gallium trihalides with triarylphosphines, providing data on nuclear quadrupolar coupling parameters and magnetic shielding tensors.[5]

The following table summarizes selected NMR data for representative complexes.

Complex	Solvent	$^{31}\text{P}\{^1\text{H}\}$ Chemical Shift (ppm)	^{71}Ga Chemical Shift (ppm)	Reference
$[\text{GaCl}_3(\text{PPh}_3)]$	-	-5.4 (at 273 K)	-	[4]
$[\text{GaBr}_3(\text{PPh}_3)]$	-	-10.7 (at 273 K)	-	[4]
$[\{\mu_3\text{-MeC}(\text{CH}_2\text{AsMe}_2)_3\text{-}\kappa\text{As}:\kappa\text{As}':\kappa\text{As}''\}(\text{GaI}_3)_3]$	CD_2Cl_2	-	-173	[2]
$[\text{GaCl}_3(\text{AsEt}_3)]$	CD_2Cl_2	-	265	[3]

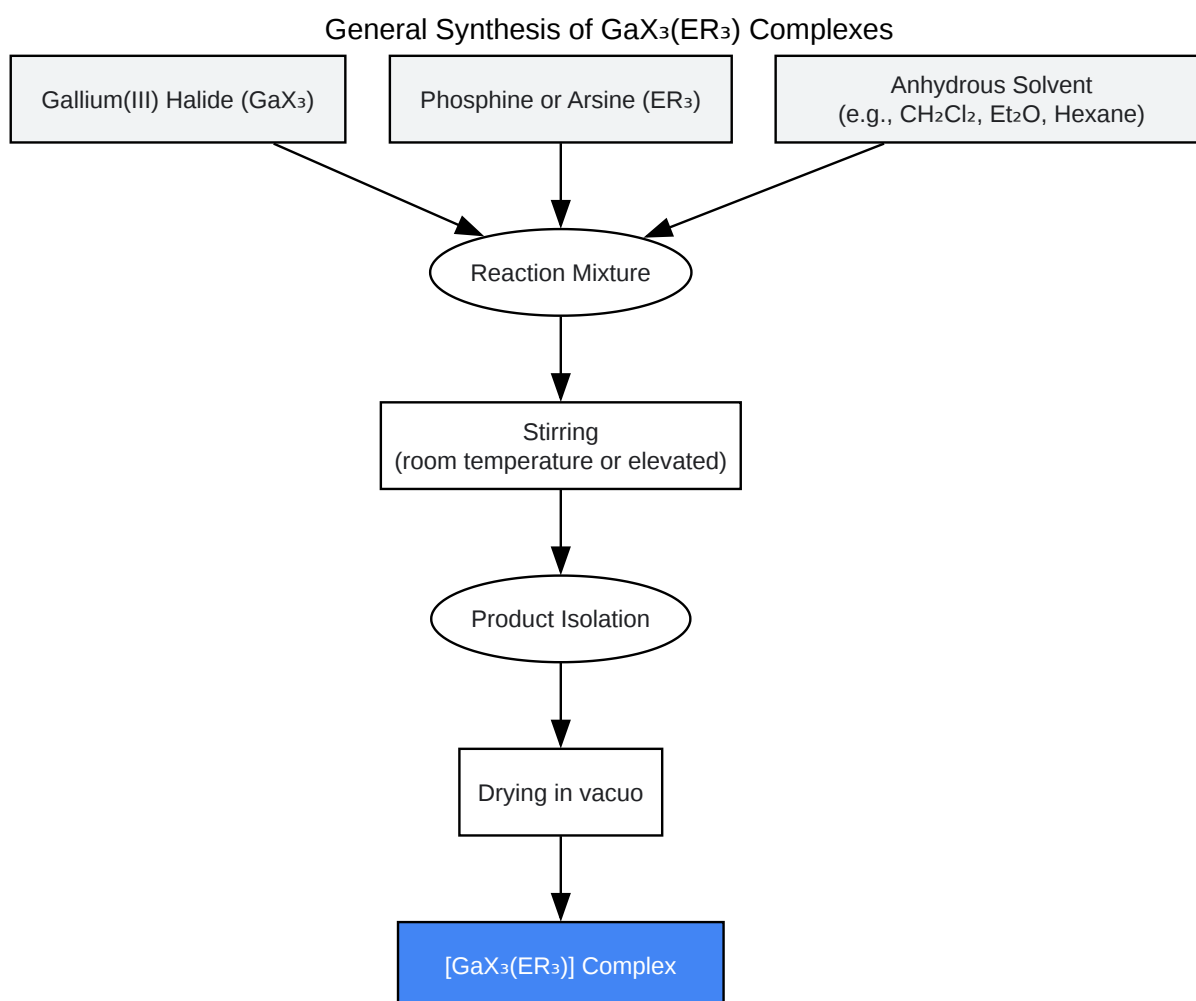
Experimental Protocols

General Synthesis of Gallium(III) Halide Phosphine/Arsine Adducts

A common synthetic route involves the direct reaction of the gallium(III) halide with the phosphine or arsine ligand in a suitable anhydrous solvent.

Example Protocol for the Synthesis of $[\text{GaCl}_3(\text{AsEt}_3)]$:^[3]

- Gallium(III) chloride (0.210 g, 1.2 mmol) is dissolved in diethyl ether (10 mL).
- Triethylarsine (0.195 g, 1.2 mmol) is added to the solution.
- The resulting solution is stirred for 3 hours.
- The solvent is removed in vacuo to yield a white solid.



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Caption: General synthetic workflow for gallium(III) halide phosphine and arsine complexes.

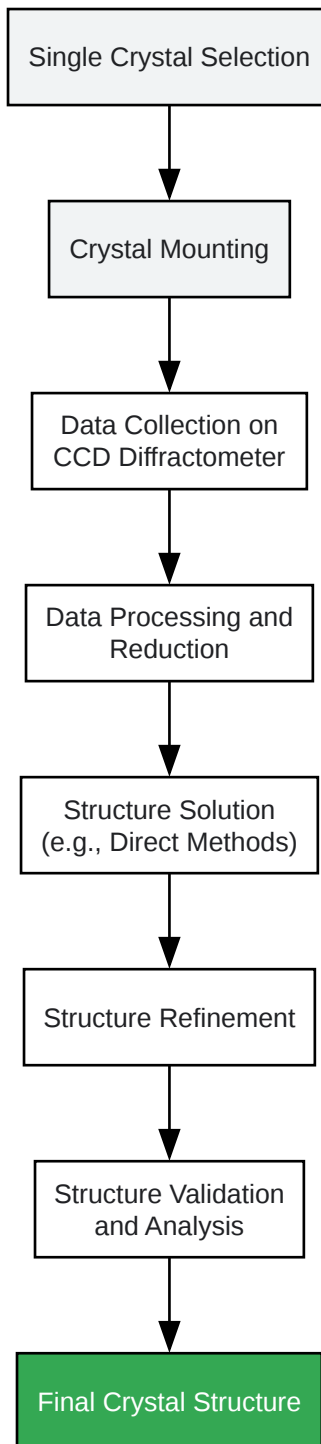
X-ray Crystallography

Single-crystal X-ray diffraction is the definitive method for determining the solid-state structure of these complexes.

Example Experimental Setup:[2]

- Instrument: Nonius Kappa CCD diffractometer.
- X-ray Source: Graphite or confocal mirror monochromated Mo-K α radiation ($\lambda = 0.71073 \text{ \AA}$).
- Temperature: Crystals are maintained at 120 K in a nitrogen gas stream.
- Data Analysis: Structure solution and refinement are performed using standard software packages. Hydrogen atoms are typically placed in calculated positions.

X-ray Crystallography Workflow



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Caption: A typical workflow for single-crystal X-ray diffraction analysis.

NMR Spectroscopy

NMR spectra are recorded on spectrometers operating at appropriate frequencies for the nuclei of interest.

Example Experimental Parameters:[3]

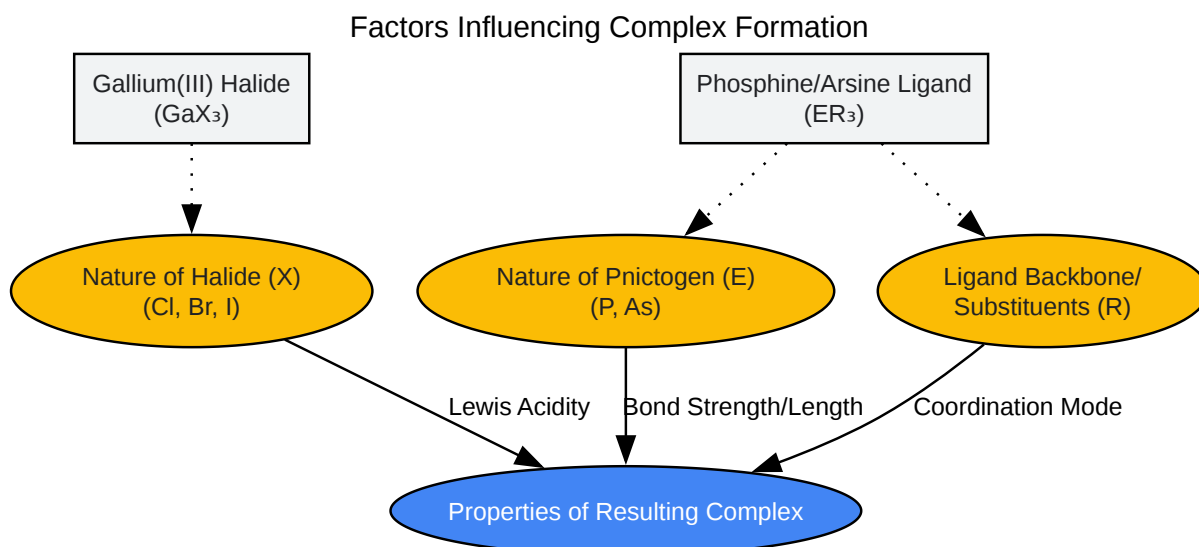
- Spectrometer: Bruker AV400 spectrometer.
- Frequencies: ^1H (400 MHz), $^{13}\text{C}\{^1\text{H}\}$ (100.6 MHz), ^{71}Ga (122.0 MHz).
- Solvent: $\text{CH}_2\text{Cl}_2/\text{CD}_2\text{Cl}_2$.
- Referencing: ^1H and ^{13}C spectra are referenced to the residual solvent resonance. ^{71}Ga spectra are referenced to an external standard of $[\text{Ga}(\text{H}_2\text{O})_6]^{3+}$.

Comparative Reactivity and Bonding

Studies have shown that gallium(III) exhibits a preference for harder donor atoms.[1]

Competitive solution NMR studies indicate that Ga(III) binds to the hard phosphine oxide (R_3PO) in preference to the softer phosphine or arsine ligands.[1] The Lewis acidity of the gallium halide also plays a role, diminishing as the halogen becomes heavier ($\text{Cl} > \text{Br} > \text{I}$).[1]

The nature of the ligand backbone can also lead to different coordination modes. For example, a tripodal triarsine ligand, $\text{MeC}(\text{CH}_2\text{AsMe}_2)_3$, has been shown to adopt three distinct coordination modes with gallium halides, including acting as a tridentate bridging ligand, a bidentate chelating ligand, and a combination of chelating and monodentate coordination.[2] In contrast, some phosphino- and arsinoarylthiolato ligands can act as either chelating or bridging ligands depending on the steric bulk of the substituents on the gallium atom and the nature of the pnictogen donor.[6]



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Caption: Key factors influencing the properties of gallium(III) halide complexes.

In conclusion, the characterization of gallium(III) halide complexes with phosphines and arsines reveals a rich structural and electronic diversity governed by the interplay of the halide, the pnictogen donor atom, and the ligand framework. The data and protocols presented in this guide offer a valuable resource for the further exploration and application of these versatile compounds.

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